N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]acetamide
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Overview
Description
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C16H17N3O3 This compound features a pyrrole ring substituted with acetyl and methyl groups, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]ACETAMIDE typically involves the reaction of 2,5-dimethylpyrrole with appropriate acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce acetyl groups at the desired positions on the pyrrole ring . The reaction is usually carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The acetyl groups on the pyrrole ring may facilitate binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide: Shares a similar pyrrole structure with acetyl and methyl substitutions.
3,5-Diacetyl-2,6-dimethylpyridine: Another compound with acetyl and methyl groups but on a pyridine ring.
Uniqueness
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]ACETAMIDE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[5-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-10-7-8-16(9-17(10)20-15(6)24)21-11(2)18(13(4)22)19(12(21)3)14(5)23/h7-9H,1-6H3,(H,20,24) |
InChI Key |
YVQHGCZRVYGHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)NC(=O)C |
Origin of Product |
United States |
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